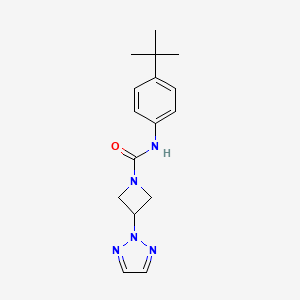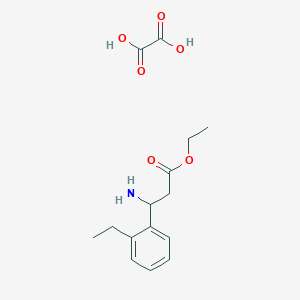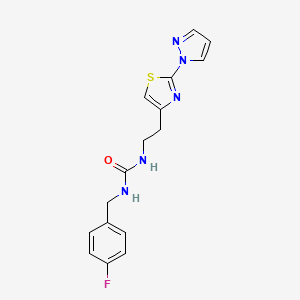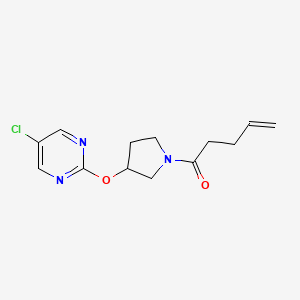![molecular formula C20H23N3O2 B2880936 4-[[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]amino]methyl]-benzoicacid2-propylhydrazide](/img/structure/B2880936.png)
4-[[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]amino]methyl]-benzoicacid2-propylhydrazide
Vue d'ensemble
Description
Les inhibiteurs de l'histone désacétylase 3 sont une classe de composés qui inhibent l'activité de l'histone désacétylase 3, une enzyme qui joue un rôle crucial dans la régulation de l'expression des gènes en éliminant les groupes acétyle des protéines histonesLes inhibiteurs de l'histone désacétylase 3 ont suscité un intérêt considérable en raison de leurs applications thérapeutiques potentielles dans diverses maladies, notamment le cancer, les maladies neurodégénératives et les affections inflammatoires .
Mécanisme D'action
Target of Action
The primary target of the HDAC3 inhibitor, also known as 4-[[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]amino]methyl]-benzoic acid 2-propylhydrazide, is Histone Deacetylase 3 (HDAC3) . HDAC3 is a member of the histone deacetylase family, which plays a crucial role in the regulation of gene expression . It serves as a critical molecular regulator in the pathobiology of various malignancies and has garnered attention as a viable target for therapeutic intervention .
Mode of Action
The HDAC3 inhibitor interacts with its target by inhibiting the deacetylase activity of HDAC3 . This inhibition leads to an increase in the acetylation of histones, thereby altering the structure of the chromatin and influencing gene expression . The strategic inhibition of HDAC3 activity is promising for curtailing the proliferation and differentiation of neoplastic cells, instigating tumor cell apoptosis, and attenuating tumor-associated angiogenesis .
Biochemical Pathways
The inhibition of HDAC3 affects several biochemical pathways. For instance, it has been shown to regulate the interferon signaling pathway , the cGAS-STING pathway , and the ZBP1/phosphorylated Interferon Regulatory Factor 3 (p-IRF3) pathway . These pathways are involved in various cellular processes, including inflammation, immune response, and cell death .
Pharmacokinetics
It is known that the effectiveness of hdac inhibitors can be influenced by their pharmacokinetic properties
Result of Action
The inhibition of HDAC3 results in various molecular and cellular effects. It has been shown to ameliorate pathological injury after ischemic stroke by downregulating the ZBP1/p-IRF3 pathway . It also contributes to the regulation of the CD8 T cell cytotoxicity program . Furthermore, HDAC3 inhibition can lead to better outcomes in ischemic stroke models, including the decrease of infarction volumes, the amelioration of post-stroke anxiety-like behavior, and the relief of inflammatory responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the HDAC3 inhibitor. For example, in response to specific environmental cues, such as exposure to cold, the action of HDAC3 can be altered . .
Analyse Biochimique
Biochemical Properties
The compound interacts with HDAC3, a zinc-dependent metalloenzyme . It inhibits HDAC3 with a Ki value of 0.16 nM . The inhibition of HDAC3 by this compound leads to changes in the acetylation state of histones, which can affect gene expression .
Cellular Effects
The compound has been found to be selective for acute myeloid, monocytic, and lymphoblastic leukemia cell lines . It influences cell function by altering the acetylation state of histones, which can affect gene expression and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level by inhibiting HDAC3 . HDAC3 is an enzyme that removes acetyl groups from lysine residues in histones . By inhibiting HDAC3, the compound increases the acetylation of histones, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The compound has been found to be stable with a shelf life of at least 2 years
Metabolic Pathways
The compound is involved in the regulation of histone acetylation, a key process in gene expression . It interacts with HDAC3, an enzyme that plays a crucial role in this process .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse des inhibiteurs de l'histone désacétylase 3 implique généralement plusieurs étapes, notamment la formation d'intermédiaires clés et les réactions de couplage finales. Une approche courante consiste à utiliser des méthodes de calcul pour concevoir des inhibiteurs ayant la puissance et la sélectivité souhaitées. Ces méthodes incluent des approches basées sur les ligands, telles que le saut de squelette, la modélisation de pharmacophore et le criblage virtuel basé sur la structure .
Méthodes de production industrielle : La production industrielle des inhibiteurs de l'histone désacétylase 3 implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés. Le processus peut inclure l'utilisation de plateformes de synthèse automatisées et de techniques de purification telles que la chromatographie pour isoler le produit souhaité .
Analyse Des Réactions Chimiques
Types de réactions : Les inhibiteurs de l'histone désacétylase 3 subissent diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure chimique des inhibiteurs afin d'améliorer leur puissance et leur sélectivité .
Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse des inhibiteurs de l'histone désacétylase 3 comprennent les solvants organiques, les catalyseurs et les groupes protecteurs. Les conditions réactionnelles telles que la température, la pression et le pH sont soigneusement contrôlées pour obtenir les transformations chimiques souhaitées .
Principaux produits formés : Les principaux produits formés à partir de ces réactions sont des inhibiteurs de l'histone désacétylase 3 ayant des structures chimiques spécifiques qui leur permettent de se lier au site actif de l'enzyme et d'inhiber son activité .
Applications de la recherche scientifique
Les inhibiteurs de l'histone désacétylase 3 ont une large gamme d'applications dans la recherche scientifique. En chimie, ils sont utilisés comme outils pour étudier le rôle de l'histone désacétylase 3 dans la régulation des gènes et le remodelage de la chromatine. En biologie, ils sont utilisés pour étudier les effets de l'inhibition de l'histone désacétylase 3 sur les processus cellulaires tels que la prolifération cellulaire, la différenciation et l'apoptose .
En médecine, les inhibiteurs de l'histone désacétylase 3 sont explorés comme agents thérapeutiques potentiels pour le traitement de diverses maladies. Par exemple, ils se sont montrés prometteurs dans la thérapie du cancer en induisant l'arrêt du cycle cellulaire, la différenciation et l'apoptose des cellules tumorales. De plus, ils sont étudiés pour leur potentiel à traiter les maladies neurodégénératives en modulant l'expression des gènes et en réduisant la neuroinflammation .
Dans l'industrie, les inhibiteurs de l'histone désacétylase 3 sont utilisés dans la découverte et le développement de médicaments pour identifier de nouvelles cibles thérapeutiques et développer de nouveaux traitements contre les maladies .
Mécanisme d'action
Les inhibiteurs de l'histone désacétylase 3 exercent leurs effets en se liant au site actif de l'histone désacétylase 3 et en inhibant son activité enzymatique. Cette inhibition conduit à l'accumulation d'histones acétylées, ce qui entraîne une structure de chromatine plus détendue et une expression génique accrue. Les cibles moléculaires des inhibiteurs de l'histone désacétylase 3 comprennent les protéines histones et les protéines non histones telles que les facteurs de transcription .
Les voies impliquées dans le mécanisme d'action des inhibiteurs de l'histone désacétylase 3 comprennent la régulation de l'expression génique, la progression du cycle cellulaire et l'apoptose. En modulant ces voies, les inhibiteurs de l'histone désacétylase 3 peuvent exercer leurs effets thérapeutiques dans diverses maladies .
Applications De Recherche Scientifique
Histone deacetylase 3 inhibitors have a wide range of scientific research applications. In chemistry, they are used as tools to study the role of histone deacetylase 3 in gene regulation and chromatin remodeling. In biology, they are employed to investigate the effects of histone deacetylase 3 inhibition on cellular processes such as cell proliferation, differentiation, and apoptosis .
In medicine, histone deacetylase 3 inhibitors are being explored as potential therapeutic agents for the treatment of various diseases. For example, they have shown promise in cancer therapy by inducing cell cycle arrest, differentiation, and apoptosis of tumor cells. Additionally, they are being investigated for their potential to treat neurodegenerative disorders by modulating gene expression and reducing neuroinflammation .
In industry, histone deacetylase 3 inhibitors are used in drug discovery and development to identify new therapeutic targets and develop novel treatments for diseases .
Comparaison Avec Des Composés Similaires
Les inhibiteurs de l'histone désacétylase 3 font partie d'une famille plus large d'inhibiteurs de l'histone désacétylase, qui comprennent des inhibiteurs d'autres isoformes de l'histone désacétylase telles que l'histone désacétylase 1, l'histone désacétylase 2 et l'histone désacétylase 8. Comparés à ces inhibiteurs, les inhibiteurs de l'histone désacétylase 3 sont uniques dans leur sélectivité pour l'histone désacétylase 3, ce qui permet des effets thérapeutiques plus ciblés avec moins d'effets hors cible .
Des composés similaires comprennent les inhibiteurs de l'histone désacétylase 1, les inhibiteurs de l'histone désacétylase 2 et les inhibiteurs de l'histone désacétylase 8. Ces composés partagent des mécanismes d'action similaires mais diffèrent par leur sélectivité et leurs applications thérapeutiques .
Les inhibiteurs de l'histone désacétylase 3 se distinguent par leur potentiel à cibler sélectivement l'histone désacétylase 3, ce qui en fait des candidats prometteurs pour le traitement de maladies où l'histone désacétylase 3 joue un rôle crucial .
Propriétés
IUPAC Name |
(E)-3-phenyl-N-[[4-(propylaminocarbamoyl)phenyl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-2-14-22-23-20(25)18-11-8-17(9-12-18)15-21-19(24)13-10-16-6-4-3-5-7-16/h3-13,22H,2,14-15H2,1H3,(H,21,24)(H,23,25)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZUZIALEUTHIU-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNNC(=O)C1=CC=C(C=C1)CNC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNNC(=O)C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-7-[(4-methylphenyl)methyl]-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2880853.png)



![2-(4-chlorophenoxy)-N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methylpropanamide](/img/structure/B2880860.png)



![6-Propyl-2-(2-tosylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2880868.png)


![3-[5-(4-methylphenyl)furan-2-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2880874.png)
![Methyl 2-chloro-5-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2880875.png)
![rac-(1R,3R,4S,6R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2880876.png)
